

Application Notes and Protocols: 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethoxy-4-ethoxycarbonylphenylacetic acid

Cat. No.: B026040

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a key chemical intermediate with significant applications in medicinal chemistry, primarily serving as a crucial building block in the synthesis of pharmaceuticals. Its chemical structure is characterized by a phenylacetic acid core substituted with both an ethoxy and an ethoxycarbonyl group. This arrangement of functional groups makes it a versatile synthon for the elaboration of more complex molecular architectures. The most prominent application of this compound is in the industrial synthesis of Repaglinide, an oral anti-diabetic agent.

Application: Key Intermediate in the Synthesis of Repaglinide

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a pivotal intermediate in the production of Repaglinide, a member of the meglitinide class of drugs used for the treatment of type 2 diabetes.^{[1][2]} Repaglinide works by stimulating the secretion of insulin from pancreatic β -cells.^[2] The synthesis of Repaglinide involves the coupling of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** with a specific amine side chain.

Synthetic Pathways for 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid

Several synthetic routes for the preparation of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** have been developed, aiming for improved yield, cost-effectiveness, and industrial scalability.

[3][4] Below are summaries of common synthetic strategies.

A widely reported method starts from 2-hydroxy-4-methylbenzoic acid.[3][5] This multi-step process involves etherification, benzylic bromination, cyanation, and hydrolysis to yield the desired product. An alternative, more efficient two-step process from the same starting material has also been described, which involves alkylation followed by deprotonation and carboxylation.[3] Another approach utilizes m-hydroxyphenylacetic acid as the starting material, which undergoes a series of reactions including esterification, formylation, oxidation, etherification, and selective hydrolysis to produce **3-ethoxy-4-ethoxycarbonylphenylacetic acid**. [4][6]

Experimental Protocols

Protocol 1: Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid from 4-methyl-2-hydroxybenzoic acid[1]

This protocol outlines a five-step synthesis starting from 4-methyl-2-hydroxybenzoic acid.

Step 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate

- A mixture of 4-methyl-2-hydroxybenzoic acid (0.2 mol), diethyl sulfate (0.6 mol), and tetrabutylammonium bromide is dissolved in a mixture of dichloromethane (500 ml) and water (500 ml).
- The mixture is stirred at room temperature for 20 hours.
- Following phase separation, the dichloromethane phase is concentrated.
- The resulting oily material is washed sequentially with 15% ammonia solution (70 ml), 1% sodium hydroxide solution (40 ml), and saturated brine (50 ml).

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to obtain the product.

Step 2-4: Intermediate Steps (Bromination, Cyanation, and Esterification)

- The product from Step 1 is subjected to bromination using N-bromosuccinimide (NBS) and a radical initiator, followed by reaction with sodium cyanide to introduce a cyanomethyl group. This is then converted to an ethoxycarbonylmethyl group.[\[5\]](#)

Step 5: Hydrolysis to **3-Ethoxy-4-ethoxycarbonylphenylacetic acid**

- The diester intermediate is dissolved in ethanol (80 ml).
- A 2 mol/L sodium hydroxide solution (28 ml) is added at 5-10°C.
- The reaction mixture is stirred until completion, monitored by TLC.
- The pH is adjusted to neutral with 6 mol/L hydrochloric acid.
- The solvent is evaporated under reduced pressure.
- The residue is dissolved in water (50 ml) and washed with toluene (50 ml).
- The aqueous layer is acidified to pH 3-4 with 6 mol/L hydrochloric acid and extracted with dichloromethane (2 x 30 ml).
- The combined organic phase is washed with water (30 ml) and saturated brine (30 ml), dried over anhydrous sodium sulfate, filtered, and concentrated.
- The resulting yellow solid is recrystallized from a mixture of toluene and n-hexane to yield the final product as a white solid.

Data Presentation

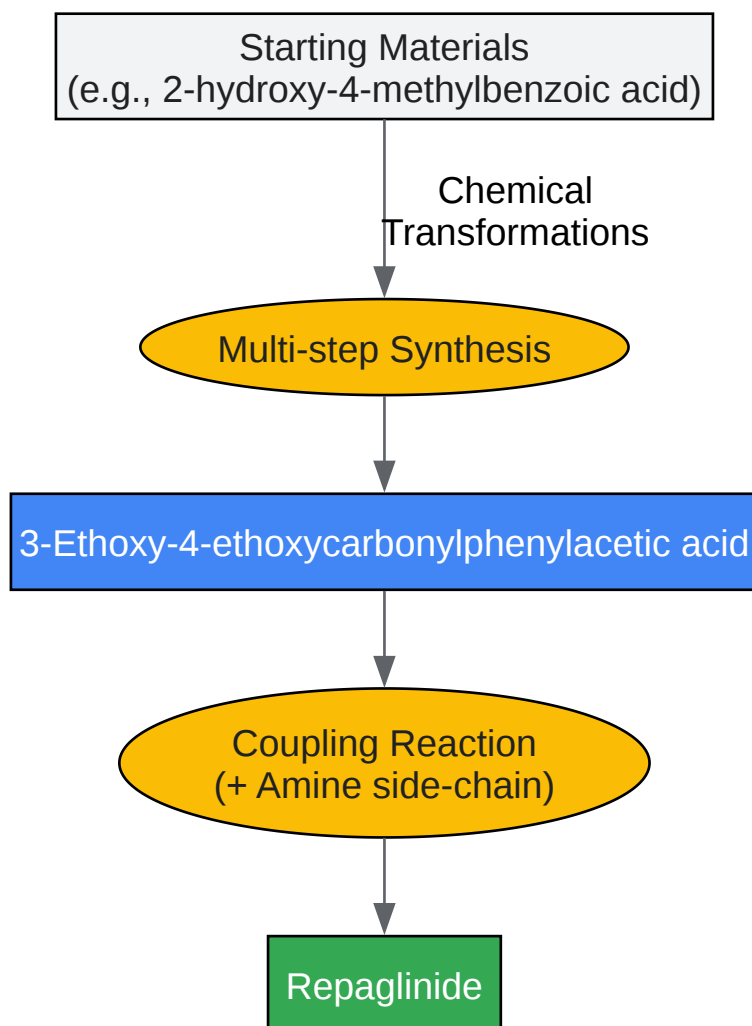
As **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** is a synthetic intermediate, quantitative biological data such as IC₅₀ or K_i values are not applicable. The relevant quantitative data pertains to its physicochemical properties.

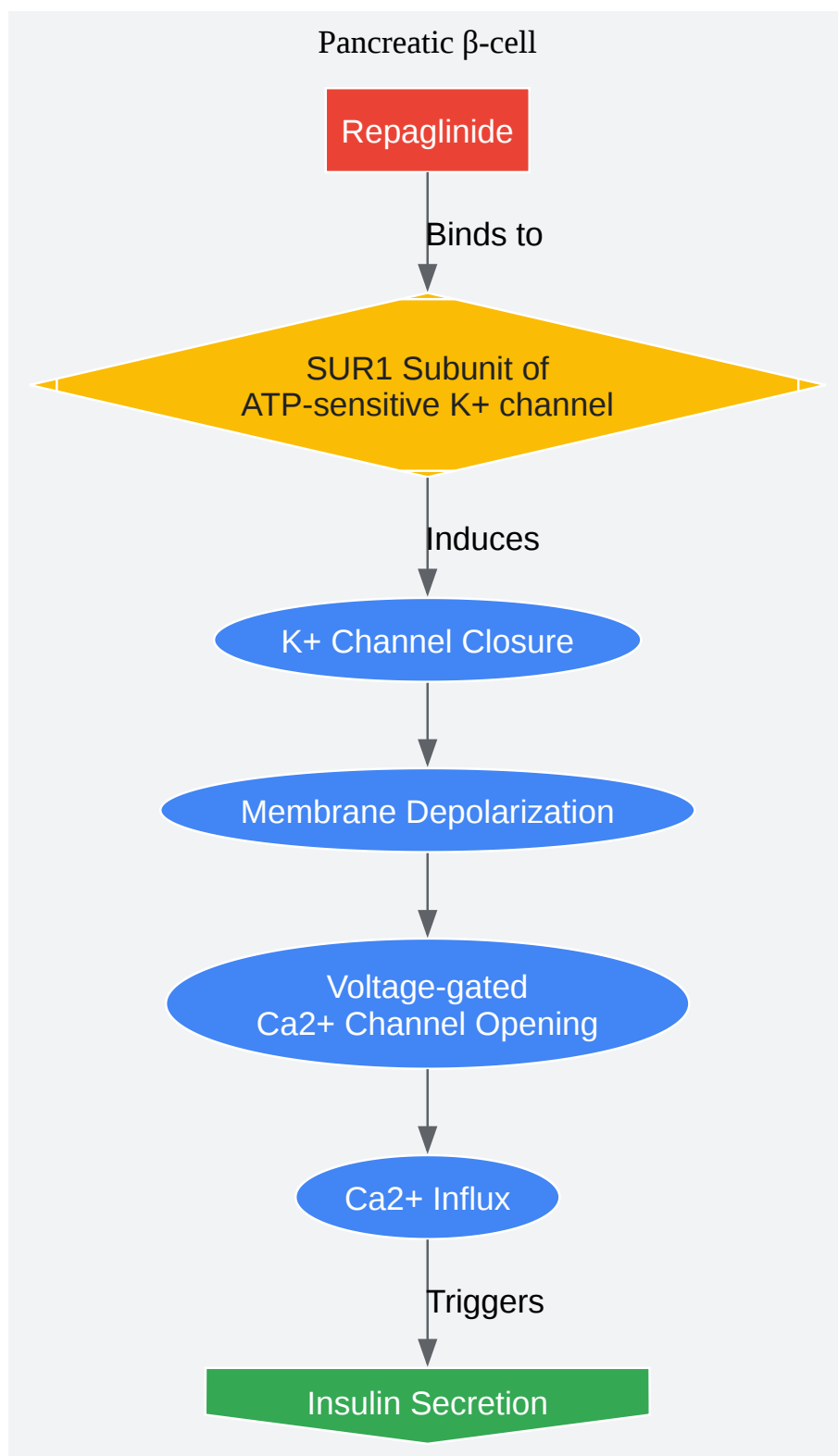
Property	Value	Reference
Molecular Formula	C13H16O5	[7]
Molecular Weight	252.26 g/mol	[7]
Melting Point	78-80 °C	[1]
Boiling Point	414.8 °C at 760 mmHg	[1]
Density	1.191 g/cm ³	[1]

Visualizations

Synthetic Pathway of Repaglinide

The following diagram illustrates the pivotal role of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** in the synthesis of Repaglinide.





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